molecular formula C24H19BrClN3O2S B2419859 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate CAS No. 318289-28-0

{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2419859
CAS No.: 318289-28-0
M. Wt: 528.85
InChI Key: WUJFEMWDWCAURD-UHFFFAOYSA-N
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Description

The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Derivatives : Compounds containing the 3-phenyl-1H-pyrazole moiety, a key component in the synthesis of many biologically active compounds, have been synthesized with an emphasis on optimizing synthetic methods for industrial production (Xiaobo Liu, Shan Xu, & Yinhua Xiong, 2017).
  • Crystal Structures : Studies have detailed the crystal structures of various pyrazole compounds, highlighting the significance of dihedral angles and molecular conformations in these compounds (Wan-Sin Loh et al., 2013).

Biological Activities

  • Herbicidal and Insecticidal Properties : Some derivatives exhibit favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Baolei Wang et al., 2015).
  • Anticancer Potential : Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have shown promising anticancer activity against breast carcinoma cell lines (Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014).
  • Antimicrobial Effects : Various pyrazole derivatives have been investigated for their antimicrobial properties, showing effectiveness against pathogenic bacteria and fungi (A. Farag et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClN3O2S/c1-29-23(32-20-12-10-17(25)11-13-20)21(22(28-29)16-6-3-2-4-7-16)15-31-24(30)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJFEMWDWCAURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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